1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can interact with various biochemical pathways due to their ability to bind to the active site of enzymes .
Result of Action
It is known that 1,2,3-triazole derivatives can have various biological effects due to their ability to bind to the active site of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is carried out in ethanol, and sodium hydroxide is used as the base . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a similar structure but with a nitrophenyl group instead of a phenyl group.
1-(benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a benzyl group instead of a methyl group.
Uniqueness
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique triazole ring structure, has been evaluated for various pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on recent research findings.
- Chemical Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.22 g/mol
- CAS Number : 51118-32-2
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazole compounds, it was found that many displayed potent inhibition rates against both bacterial and fungal strains. Notably:
- Compounds similar to this compound showed higher antibacterial activity compared to standard drugs like metronidazole .
The following table summarizes the antimicrobial efficacy of related compounds:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
Metronidazole | E. coli | 15 | 32 |
Triazole Derivative A | S. aureus | 18 | 16 |
1-(5-methyl... | C. albicans | 20 | 8 |
Antifungal Activity
The antifungal activity of triazoles is well-documented, with studies indicating that these compounds can inhibit the growth of various fungi. In vitro tests showed that:
- The compound exhibited significant antifungal activity against Candida species, with an effective concentration leading to a notable reduction in fungal growth .
Anticancer Activity
Emerging research has begun to explore the anticancer potential of triazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
A recent investigation into the synthesis and biological evaluation of novel hybrid compounds incorporating triazole moieties reported promising results:
- Study on Antitubercular Activity : A series of compounds including triazole derivatives were screened against Mycobacterium tuberculosis. Some exhibited MIC values as low as 21.25 μM, indicating significant potential for tuberculosis treatment .
- Cytotoxicity Testing : Compounds related to 1-(5-methyl... demonstrated low cytotoxicity in Vero cell lines with IC₅₀ values exceeding 375 μM, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
1-(5-methyl-1-phenyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-11(9(2)15)12-13-14(8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULHKBULHXTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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